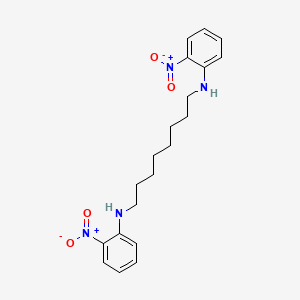![molecular formula C8H10O3S B14232748 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine CAS No. 403700-06-1](/img/structure/B14232748.png)
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is a heterocyclic compound that features a unique structure incorporating a thiophene ring fused with a trioxonine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with trioxane in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism by which 2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Another heterocyclic compound with a similar thiophene ring structure.
2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine: A compound with a benzene ring fused to a trioxonine ring, differing in the aromatic system.
Uniqueness
2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine is unique due to its specific ring fusion pattern and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
403700-06-1 |
|---|---|
Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2,3,5,6-tetrahydrothieno[3,4-b][1,4,7]trioxonine |
InChI |
InChI=1S/C8H10O3S/c1-3-10-7-5-12-6-8(7)11-4-2-9-1/h5-6H,1-4H2 |
InChI Key |
TVELHPABJYRNDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CSC=C2OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



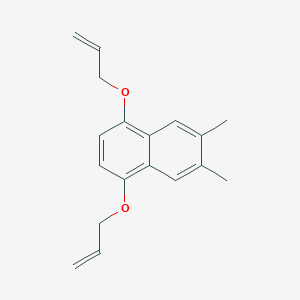
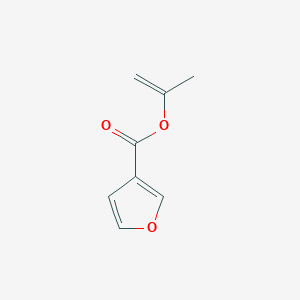
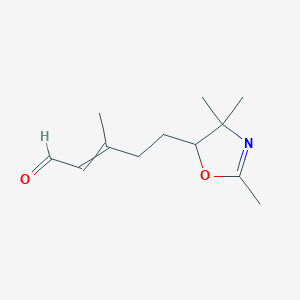

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
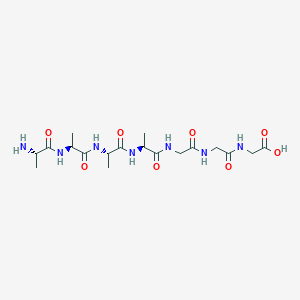

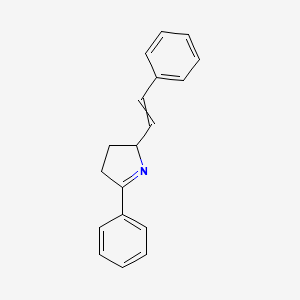
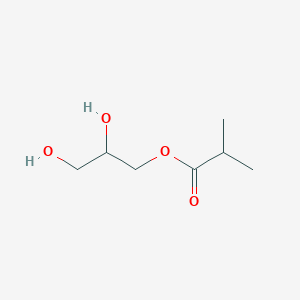
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
